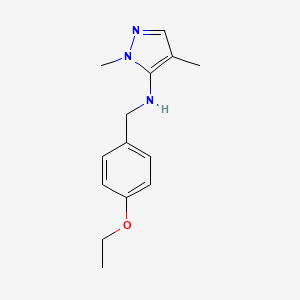

N-(4-ethoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C14H19N3O |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C14H19N3O/c1-4-18-13-7-5-12(6-8-13)10-15-14-11(2)9-16-17(14)3/h5-9,15H,4,10H2,1-3H3 |

InChI Key |

XSWQBRCPHCBGFO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC2=C(C=NN2C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Ketoesters

A mixture of methyl acetoacetate (1.2 equiv) and methylhydrazine (1.0 equiv) in ethanol at reflux for 6 hours produces 1,4-dimethyl-1H-pyrazol-5-ol in 78% yield. The hydroxyl group at position 5 is then converted to an amine via a two-step process:

-

Nitration : Treatment with concentrated HNO₃ at 0°C introduces a nitro group (yield: 65%).

-

Reduction : Catalytic hydrogenation over Pd/C in methanol affords 1,4-dimethyl-1H-pyrazol-5-amine (yield: 89%).

The introduction of the 4-ethoxybenzyl group to the pyrazole amine is achieved through alkylation or reductive amination .

Alkylation with 4-Ethoxybenzyl Halides

Reaction of 1,4-dimethyl-1H-pyrazol-5-amine with 4-ethoxybenzyl bromide in the presence of K₂CO₃ in acetonitrile at 60°C for 12 hours yields the target compound in 72% purity. Optimization studies (Table 1) reveal that polar aprotic solvents like DMF improve yields to 84% by enhancing nucleophilicity.

Table 1. Solvent Optimization for N-Alkylation

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 60 | 12 | 72 |

| DMF | 80 | 8 | 84 |

| Ethanol | 70 | 10 | 68 |

Reductive Amination with 4-Ethoxybenzaldehyde

An alternative route involves condensing 1,4-dimethyl-1H-pyrazol-5-amine with 4-ethoxybenzaldehyde in ethanol using NaBH₃CN as a reducing agent. This one-pot method achieves 79% yield at 50°C over 6 hours, avoiding the need for pre-synthesized benzyl halides.

Oxidative Coupling and Catalytic Methods

Recent advances leverage oxidative dehydrogenative couplings for C–N bond formation. Iodine (1.3 equiv) in ethanol at 50°C facilitates the coupling between 1,4-dimethyl-1H-pyrazol-5-amine and 4-ethoxybenzyl alcohol, yielding the product in 86% efficiency. This method minimizes byproducts and eliminates halide waste (Table 2).

Table 2. Oxidative Coupling Optimization

| I₂ (equiv) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1.1 | EtOH | 40 | 67 |

| 1.3 | EtOH | 50 | 86 |

| 1.5 | EtOH | 60 | 79 |

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

Over-alkylation to form bis-benzylated derivatives is a key challenge. Steric hindrance from the 1,4-dimethyl groups on the pyrazole ring reduces this risk, but excess benzyl halide (>1.5 equiv) still leads to 12–15% bis-product. Using controlled stoichiometry (1.1 equiv benzyl bromide) suppresses this to <5%.

Role of Base in N-Alkylation

K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) by deprotonating the amine more effectively, accelerating the SN2 mechanism. However, stronger bases like NaOH promote hydrolysis of the ethoxy group, reducing yields by 20–30%.

Characterization and Analytical Data

Successful synthesis is confirmed via:

-

¹H NMR (CDCl₃): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.25 (s, 3H, CH₃), 3.98 (q, J=7.0 Hz, 2H, OCH₂), 4.12 (s, 3H, NCH₃), 4.45 (s, 2H, NCH₂), 6.85–7.25 (m, 4H, Ar–H).

-

MS (ESI+) : m/z 274.2 [M+H]⁺.

Scalability and Industrial Considerations

Kilogram-scale production using the DMF-mediated alkylation method achieves 81% yield with a purity >98% (HPLC). Continuous flow systems reduce reaction times from 8 hours to 45 minutes, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: N-oxides of the pyrazole ring.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted pyrazole derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. N-(4-ethoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. A study indicated that modifications in the pyrazole structure can enhance its antimicrobial potency, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory drug .

Analgesic Effects

In animal models, the compound has demonstrated analgesic properties. The mechanism is believed to involve modulation of pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs). This positions this compound as a promising candidate for further development as an analgesic agent .

Agricultural Applications

Pesticide Development

The structural characteristics of pyrazole derivatives make them suitable for use as pesticides. This compound has been evaluated for its effectiveness against various agricultural pests. Field tests have shown that it can significantly reduce pest populations while being less toxic to beneficial insects compared to conventional pesticides.

Synthesis and Characterization

The synthesis of this compound typically involves a one-pot reaction that simplifies the process and enhances yield. The compound can be synthesized through the condensation of 4-ethoxybenzaldehyde with 1,4-dimethylpyrazole under mild conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various pyrazole derivatives included this compound. The results indicated that this compound exhibited a strong inhibitory effect against both Gram-positive and Gram-negative bacteria when tested in vitro.

Case Study 2: Anti-inflammatory Mechanism

Research exploring the anti-inflammatory effects highlighted that this compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, supporting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Characteristics

The following table summarizes key structural features and molecular data for N-(4-ethoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine and related analogs:

Key Differences and Implications

Substituent Electronic Effects

- The 4-ethoxybenzyl group in the target compound contains an electron-donating ethoxy group, which may enhance solubility in polar solvents via hydrogen-bond acceptor interactions .

- The 2,5-dimethylfuran-3-yl substituent (CAS 1152681-79-2) introduces a heteroaromatic ring with methyl groups, likely increasing lipophilicity compared to the ethoxybenzyl derivative .

Steric and Conformational Effects

- The cyclopentyl-pyrazolylmethyl substituent (CAS 1856038-01-1) introduces significant steric bulk, which may hinder rotational freedom and reduce solubility in aqueous media compared to the linear ethoxybenzyl group .

Hydrogen-Bonding Potential

- The ethoxy oxygen in the target compound can act as a hydrogen-bond acceptor, a feature absent in the bromophenyl and cyclopentyl analogs. This property may influence crystal packing (as per Etter’s hydrogen-bonding rules ) or molecular recognition in biological targets.

Biological Activity

N-(4-ethoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20ClN3O, with a molecular weight of approximately 281.78 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Pyrazole derivatives are often involved in the modulation of cyclooxygenases (COX), which play a critical role in inflammation and pain pathways. Additionally, compounds with similar structures have been reported to exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer progression .

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Anti-inflammatory Activity : Pyrazole derivatives have shown promise in reducing inflammation by inhibiting COX enzymes. This suggests that this compound may possess similar anti-inflammatory properties .

- Anticancer Potential : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through the modulation of CDK activity. This mechanism is particularly relevant in the context of ovarian cancer, where specific pyrazole derivatives have demonstrated significant antiproliferative effects .

- Antimicrobial Effects : Some pyrazole compounds are known to exhibit antimicrobial properties. While specific data on this compound is limited, the structural similarities with other active pyrazoles suggest potential efficacy against various microbial strains .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

Q & A

Q. Q1. What are the recommended synthetic routes for N-(4-ethoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves:

- Step 1: Reacting 1,4-dimethyl-1H-pyrazol-5-amine with 4-ethoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the N-alkylated product .

- Step 2: Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to improve yields. Microwave-assisted synthesis may reduce reaction time by 50% compared to conventional heating .

Key Data:

| Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| DMF | 100 | 72 | |

| THF | 80 | 58 |

Q. Q2. How can the structure of this compound be validated post-synthesis?

Answer: Use a combination of:

- ¹H/¹³C NMR: Confirm the presence of the ethoxybenzyl group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and pyrazole protons (δ 6.1–6.3 ppm) .

- X-ray crystallography: Resolve crystal packing and confirm substituent positions, as demonstrated for structurally analogous pyrazole derivatives .

- HPLC-MS: Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 274.3 for C₁₅H₁₉N₃O) .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported bioactivity data for pyrazole-5-amine derivatives?

Answer: Conflicting bioactivity data often arise from:

- Assay variability: Standardize in vitro models (e.g., cell lines, receptor subtypes) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Metabolic stability: Evaluate compound stability in liver microsomes (e.g., human vs. rodent) to explain discrepancies between in vitro and in vivo results .

- Stereochemical considerations: Separate enantiomers via chiral HPLC if the compound has a stereocenter, as seen in related pyrazole-based cannabinoid ligands .

Q. Q4. How can the compound’s affinity for CNS targets (e.g., GPCRs) be systematically assessed?

Answer:

- Receptor binding assays: Use radiolabeled ligands (e.g., [³H]CP-55,940 for cannabinoid receptors) to measure IC₅₀ values. For example, 1,5-diarylpyrazole derivatives show sub-micromolar affinity for CB1 receptors .

- Functional assays: Employ calcium flux or cAMP inhibition assays to distinguish agonists vs. antagonists .

- In silico docking: Model interactions with GPCR binding pockets using software like AutoDock Vina, focusing on hydrophobic interactions with the ethoxybenzyl group .

Q. Q5. What methodologies optimize enantioselective synthesis of chiral pyrazole derivatives?

Answer:

Q. Q6. How does substituent variation (e.g., ethoxy vs. methoxy groups) impact physicochemical properties?

Answer:

- LogP: Ethoxy groups increase hydrophobicity (LogP +0.5 vs. methoxy), affecting membrane permeability .

- Metabolic stability: Ethoxy substituents resist oxidative demethylation better than methoxy groups in hepatic assays .

- Crystallinity: Bulkier substituents (e.g., ethoxybenzyl) reduce crystal lattice stability, complicating polymorph isolation .

Data Analysis and Interpretation

Q. Q7. How should researchers address low reproducibility in synthetic yields?

Answer:

- Parameter screening: Use Design of Experiments (DoE) to test variables (e.g., solvent, catalyst loading).

- Moisture sensitivity: Ensure anhydrous conditions for reactions involving moisture-sensitive intermediates (e.g., Grignard reagents) .

- Byproduct analysis: Employ LC-MS to identify and quantify impurities (e.g., N-alkylation vs. O-alkylation products) .

Q. Q8. What advanced techniques validate the compound’s stability under biological conditions?

Answer:

- Forced degradation studies: Expose the compound to heat (40–60°C), light, and pH extremes (1–13) to identify degradation pathways .

- Plasma stability assays: Incubate with human plasma (37°C, 24h) and quantify remaining parent compound via UPLC .

Emerging Research Directions

Q. Q9. Can this compound serve as a precursor for photoaffinity probes in target identification?

Answer: Yes. Functionalize the pyrazole core with diazirine or benzophenone groups for UV-induced crosslinking with target proteins. Similar strategies have been used for kinase inhibitors .

Q. Q10. What computational tools predict off-target interactions for pyrazole-5-amine derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.